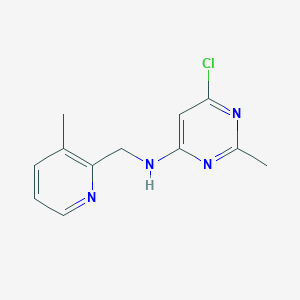
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine typically involves the reaction of 6-chloro-2-methylpyrimidin-4-amine with 3-methylpyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 6-amino-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine.
Oxidation: Formation of 6-chloro-2-carboxy-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine.
Reduction: Formation of 6-chloro-2-methyl-N-((3-methylpiperidin-2-yl)methyl)pyrimidin-4-amine.
Scientific Research Applications
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: It is explored as a fungicide and herbicide due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. In agricultural applications, it may inhibit enzymes involved in the biosynthesis of essential molecules in plants or fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-chloro-6-methylpyrimidin-4-amine
Uniqueness
6-Chloro-2-methyl-N-((3-methylpyridin-2-yl)methyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClN4 |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
6-chloro-2-methyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C12H13ClN4/c1-8-4-3-5-14-10(8)7-15-12-6-11(13)16-9(2)17-12/h3-6H,7H2,1-2H3,(H,15,16,17) |
InChI Key |
NJGJKXGIYVYZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=CC(=NC(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
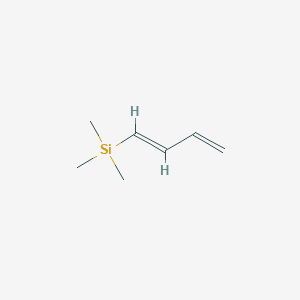
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
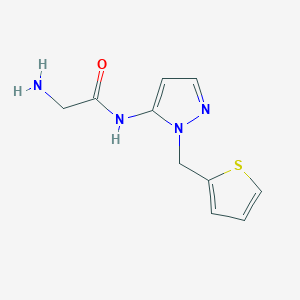
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)

![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
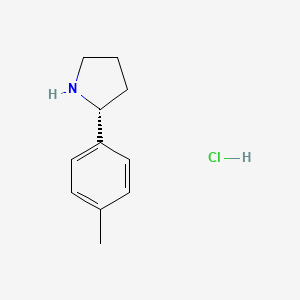
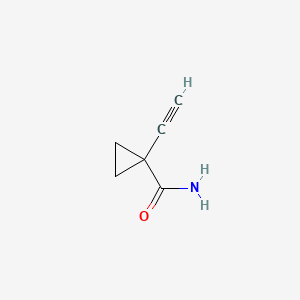

![3-[(1H-ImidaZol-1-ylmethyl)]phenylZinc bromide](/img/structure/B14888591.png)


